(3,3,3-Trichloropropyl)triphenylphosphonium chloride
Overview
Description
(3,3,3-Trichloropropyl)triphenylphosphonium chloride is a chemical compound with the molecular formula Cl3CCH2CH2P(C6H5)3Cl. It is known for its role in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The compound is characterized by its solid form and a melting point range of 138-145°C .
Mechanism of Action
Target of Action
It is known to be a reactant in the synthesis of dl-histrionicotoxin , suggesting that it may interact with enzymes or other molecules involved in this process.
Mode of Action
The compound, upon deprotonation, generates the corresponding phosphorane . This phosphorane then reacts with aldehydes to give trichloromethylated (Z)-olefins . This suggests that the compound may act by donating electrons and participating in bond formation during chemical reactions.
Biochemical Pathways
Its role in the synthesis of dl-histrionicotoxin indicates that it may influence pathways related to the production of this toxin.
Result of Action
Its role in the synthesis of dl-histrionicotoxin suggests that it may contribute to the production of this toxin at the molecular level.
Biochemical Analysis
Biochemical Properties
(3,3,3-Trichloropropyl)triphenylphosphonium chloride plays a significant role in biochemical reactions, particularly in the synthesis of DL-histrionicotoxin. This compound interacts with various enzymes and proteins during the synthesis process. For example, it is involved in cross-metathesis, oxime formation, and Michael addition reactions. These interactions are crucial for the formation of the desired product, as they facilitate the necessary chemical transformations .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in biochemical synthesis suggests that it may influence cell function by participating in key chemical reactions. This compound could potentially impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability of specific biochemical intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form phosphoranes. Deprotonation of this compound generates the corresponding phosphorane, which reacts with aldehydes to produce trichloromethylated (Z)-olefins. These olefins are useful for the synthesis of (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes. The formation of these products involves specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. This compound is known to be stable under standard laboratory conditions, but its long-term effects on cellular function have not been extensively studied. In vitro and in vivo studies are needed to determine the potential long-term impacts of this compound on cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells .
Subcellular Localization
The subcellular localization of this compound is not well-documented. It is possible that this compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for determining its activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trichloropropyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 3,3,3-trichloropropyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{P(C}_6\text{H}_5\text{)}_3 + \text{Cl}_3\text{CCH}_2\text{CH}_2\text{Cl} \rightarrow \text{Cl}_3\text{CCH}_2\text{CH}_2\text{P(C}_6\text{H}_5\text{)}_3\text{Cl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of high-purity reagents and advanced purification techniques ensures the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,3,3-Trichloropropyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloropropyl group is replaced by other nucleophiles.
Olefination Reactions: Deprotonation of the compound generates the corresponding phosphorane, which reacts with aldehydes to form trichloromethylated (Z)-olefins.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases such as lithium diisopropylamide (LDA) for deprotonation, and various aldehydes for olefination reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from reactions involving this compound include (Z)-olefins, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes. These products are valuable intermediates in organic synthesis .
Scientific Research Applications
(3,3,3-Trichloropropyl)triphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is employed in the study of biochemical pathways and the development of bioactive molecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(Cyanomethyl)triphenylphosphonium chloride: Similar in structure but contains a cyanomethyl group instead of a trichloropropyl group.
(Carbethoxymethylene)triphenylphosphorane: Contains a carbethoxymethylene group and is used in similar olefination reactions.
Uniqueness
(3,3,3-Trichloropropyl)triphenylphosphonium chloride is unique due to its ability to form highly stereospecific (Z)-olefins and its versatility in various organic synthesis reactions. Its trichloropropyl group provides distinct reactivity compared to other phosphonium salts, making it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
triphenyl(3,3,3-trichloropropyl)phosphanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl3P.ClH/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLBDGPLEYFDOR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC(Cl)(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471894 | |
Record name | (3,3,3-Trichloropropyl)triphenylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
804482-50-6 | |
Record name | (3,3,3-Trichloropropyl)triphenylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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